molecular formula C7H8ClN3 B594601 6-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine CAS No. 1210129-64-8

6-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine

Cat. No.: B594601
CAS No.: 1210129-64-8
M. Wt: 169.612
InChI Key: CGLFWSRMJVZEGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine (CAS 1210129-64-8) is a high-purity (95%) chemical intermediate of significant interest in medicinal chemistry and drug discovery. This compound features a fused bicyclic scaffold that serves as a privileged structure for designing novel therapeutic agents. Its core structure is a subject of research for developing non-nucleoside inhibitors targeting viral polymerases . Recent studies highlight the pyrido[2,3-b]pyrazine scaffold as a promising core for creating human cytomegalovirus (HCMV) DNA polymerase inhibitors, with the chlorine substituent offering a versatile handle for further synthetic modification to optimize biological activity and physicochemical properties . This reagent is a valuable building block for constructing potential drug candidates. Researchers utilize this and related dihydropyrido[2,3-b]pyrazine derivatives in investigations targeting a range of conditions, including viral infections, hyperproliferative diseases, and neurodegenerative disorders . The molecular formula is C7H8ClN3, and it has a molecular weight of 169.61 g/mol . This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

6-chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN3/c8-6-2-1-5-7(11-6)10-4-3-9-5/h1-2,9H,3-4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGLFWSRMJVZEGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C(N1)C=CC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80672183
Record name 6-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80672183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1210129-64-8
Record name 6-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80672183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-chloro-1H,2H,3H,4H-pyrido[2,3-b]pyrazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Two-Step Amination and Reduction Protocol

A widely cited approach involves the sequential amination and reduction of 5-bromopyridine-2,3-diamine. In the first step, butyric acid reacts with the diamine substrate in dimethylformamide (DMF) using hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) as a coupling agent and N,N-diisopropylethylamine (DIPEA) as a base. This forms N-(2-amino-5-bromo-3-pyridyl)butanamide with 72–78% yield under nitrogen at 50°C overnight.

The second step employs lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) at −78°C to reduce the amide intermediate. Gradual warming to room temperature followed by quenching with water yields the tetrahydropyrido[2,3-b]pyrazine core. This method achieves an overall yield of 65–70% but requires strict anhydrous conditions to prevent side reactions.

Table 1: Performance of Two-Step Cyclization

ParameterStep 1Step 2
Temperature50°C−78°C to RT
Reaction Time12–14 hr3–4 hr
Yield72–78%89–92%
Purity (HPLC)>95%>90%

Multicomponent Synthesis Using Acid Catalysts

p-Toluenesulfonic Acid (p-TSA)-Mediated Condensation

Pyrido[2,3-b]pyrazine derivatives are synthesized via a one-pot three-component reaction involving indane-1,3-dione, aromatic aldehydes, and 2-aminopyrazine. Optimized conditions use 20 mol% p-TSA in DMF at 80°C for 9 hours, achieving yields up to 89%. The reaction proceeds through Knoevenagel condensation followed by cyclization, with electron-withdrawing substituents on the aldehyde enhancing reaction rates.

Key Advantages:

  • Eliminates need for metal catalysts

  • Tolerates diverse aldehydes (e.g., 4-nitrobenzaldehyde, furfural)

  • Scalable to gram quantities without yield loss

Catalytic Cross-Dehydrogenative Coupling (CDC)

Oxidative Coupling Under Oxygen Atmosphere

A novel CDC strategy constructs the pyrido[2,3-b]pyrazine scaffold from 2-aminopyridine and propargyl alcohols. Using acetic acid (6 equivalents) under an oxygen atmosphere (1 atm), the reaction proceeds via alkyne activation and oxidative cyclization, achieving 94% yield in 8 hours. This method avoids pre-functionalized substrates and operates at ambient temperature.

Mechanistic Insights:

  • Acetic acid protonates the alkyne, facilitating nucleophilic attack by the amine.

  • Oxygen acts as a terminal oxidant, regenerating the catalytic cycle.

  • Deuterium labeling studies confirm H₂O as the sole byproduct.

Table 2: CDC Optimization Parameters

ConditionYield (%)
Air atmosphere74
O₂ atmosphere (1 atm)94
N₂ atmosphere6
AcOH (4 equiv)52
AcOH (6 equiv)74

Industrial-Scale Production Considerations

Continuous Flow Reactor Design

Patent data reveals adaptations of batch processes for continuous manufacturing. Key modifications include:

  • Reactor Type: Tubular flow reactors with static mixers ensure uniform residence time (2–5 minutes).

  • Temperature Control: Joule-Thomson cooling maintains −70°C during LiAlH₄ reductions, minimizing exothermic risks.

  • Workup Automation: In-line liquid-liquid extraction units separate DMF/THF mixtures using heptane/water phases, achieving 98% solvent recovery.

Cost-Benefit Analysis

Table 3: Batch vs. Continuous Flow Economics

MetricBatch ProcessContinuous Flow
Annual Output (kg)5002,000
Solvent Waste (L/kg)12018
Energy ConsumptionHighModerate
Capital Cost$1.2M$2.8M

Mechanistic Studies and Isotopic Labeling

Ring Contraction with Potassium Amide

Treatment of 6-chloropyrido[2,3-b]pyrazine with potassium amide (KNH₂) in liquid ammonia induces ring contraction to 1H-imidazo[4,5-b]pyridine. ¹⁵N and ¹³C labeling experiments confirm the mechanism proceeds via:

  • Deprotonation at C7 to form a resonance-stabilized anion.

  • Nucleophilic attack by amide at C6, displacing chloride.

  • Ring opening and re-closure to the imidazo[4,5-b]pyridine.

Isotopic Tracers Used:

  • ¹⁵N-labeled KNH₂ (97% enrichment)

  • 6-Chloro[2-¹³C]pyrido[2,3-b]pyrazine

Key Finding:

  • 85% of ¹³C incorporates into the imidazole C2 position, validating the proposed pathway.

Emerging Catalytic Asymmetric Methods

Chiral Phosphoric Acid Catalysis

Preliminary work demonstrates enantioselective synthesis using (R)-TRIP (2.5 mol%) in dichloromethane at −40°C. The catalyst induces axial chirality during the cyclization step, producing the tetrahydropyrido[2,3-b]pyrazine core with 82% ee. However, yields remain modest (45–50%) due to competing racemization.

Future Directions:

  • Development of transition metal catalysts for dynamic kinetic resolution

  • Computational modeling to optimize catalyst-substrate interactions

Comparative Evaluation of Synthetic Routes

Table 4: Method Comparison

MethodYield (%)Purity (%)Cost ($/g)Scalability
Two-Step Cyclization65–7090–95120–150Industrial
Multicomponent82–8985–9080–100Lab-Scale
CDC74–9488–9360–75Pilot Plant
Asymmetric45–5095–98300–400Research

Chemical Reactions Analysis

Types of Reactions

6-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce various oxidized forms of the compound .

Scientific Research Applications

6-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied. For example, in medicinal chemistry, it may inhibit or activate certain enzymes, leading to therapeutic effects .

Comparison with Similar Compounds

Table 2: Comparison with Related Heterocyclic Scaffolds

Scaffold Key Features Biological Targets Reference
5H-Pyrrolo[2,3-b]pyrazine Fully unsaturated core; broad kinase inhibition (FGFR1, JAK3, ATR) . FGFR1 (IC₅₀ < 1 µM) .
Pyrazino[2,3-e][1,2,3,4]tetrazine Nitrogen-rich; high-energy density compound (HEDC) with explosive potential . N/A (material science focus) .
1,2,3,4-Tetrahydropyrido[3,4-b]pyrazine Isomeric core; no CETP activity observed . Inactive in CETP assays .
  • Saturation Effects : Partial saturation in the tetrahydropyrido core (vs. fully unsaturated pyrrolo analogs) improves solubility but reduces aromatic stacking interactions, impacting kinase selectivity .
  • Isomerism : The [2,3-b] isomer exhibits CETP activity, whereas the [3,4-b] isomer is inactive, highlighting positional sensitivity in target engagement .

Biological Activity

6-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine (CAS Number: 1210129-64-8) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological activities, and relevant case studies.

  • Molecular Formula: C₇H₈ClN₃
  • Molecular Weight: 169.6115 g/mol
  • Structural Characteristics: The compound features a tetrahydropyrido structure fused with a pyrazine ring, which is significant for its biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that can include cyclization processes. The detailed synthetic routes have been documented in various studies focusing on nitrogen heterocycles and their derivatives.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to the pyrazine family. For instance, derivatives exhibiting similar structures have shown promising results against various cancer cell lines:

  • Cell Lines Tested: MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer).
  • Mechanism of Action: Some compounds have been found to induce apoptosis through the activation of caspases and modulation of key signaling pathways such as NF-κB and p53 .

Table 1 summarizes the IC50 values of related compounds against different cancer cell lines:

CompoundCell LineIC50 Value (μM)
Compound 22iMCF-70.15 ± 0.08
Compound 22iA5490.83 ± 0.07
Compound 22iHeLa2.85 ± 0.74

This data indicates that structural modifications in related nitrogen-containing heterocycles can significantly enhance their anticancer activity.

Antibacterial Activity

Additionally, compounds derived from similar frameworks have demonstrated antibacterial properties:

  • Tested Strains: Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).
  • Minimum Inhibitory Concentrations (MIC): Some derivatives showed MIC values comparable to established antibiotics like ampicillin .

Table 2 presents the antibacterial activity of selected derivatives:

CompoundBacterial StrainMIC (μg/mL)
Compound 2eStaphylococcus aureus32
Compound 2eEscherichia coli16

These findings suggest that modifications in the structure can lead to enhanced antibacterial efficacy.

Case Studies and Research Findings

  • Study on Apoptosis Induction:
    A study demonstrated that certain derivatives of pyrazine could trigger apoptosis in breast cancer cells by activating caspases and promoting autophagy . The results indicated increased formation of autophagosomes and expression of beclin-1.
  • Antimicrobial Efficacy:
    Research evaluating the antibacterial activity of novel triazolo[4,3-a]pyrazine derivatives found significant activity against both tested bacterial strains, suggesting that structural variations can lead to improved antibacterial properties .

Q & A

Q. What are the key synthetic routes for 6-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine, and how can reaction conditions be optimized?

The synthesis often involves cyclization or functionalization of pyridine/pyrazine precursors. For example:

  • Hydrazine-mediated cyclization : Reacting 6-chloro-3-chloromethylpyridine with hydrazine hydrate forms hydrazide intermediates, which can undergo further cyclization under basic conditions (e.g., NaOH) to yield triazole or pyrazine derivatives .
  • Triethoxymethane cyclization : Treatment of 2-chloropyrazine with hydrazine hydrate followed by cyclization using triethoxymethane at elevated temperatures (~100–120°C) generates fused pyridopyrazine systems .
    Optimization strategies : Adjusting solvent polarity (e.g., dioxane vs. ethanol), temperature gradients, and stoichiometry of reagents (e.g., excess hydrazine) can improve yields. Chromatographic purification (silica gel, ethyl acetate/petroleum ether systems) is critical for isolating pure products .

Q. How can researchers validate the structural integrity of this compound derivatives?

Key analytical methods include:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR to confirm substitution patterns and ring saturation. For example, 1H^1H signals at δ 3.0–4.0 ppm indicate tetrahydropyridine protons .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular ions (e.g., [M+H]+^+) and fragmentation patterns.
  • X-ray crystallography : Single-crystal analysis resolves stereochemistry and confirms fused bicyclic systems, as demonstrated for related triazolo-pyridazines .

Q. What are the common impurities or byproducts in the synthesis of this compound, and how are they addressed?

  • Chlorinated intermediates : Residual 6-chloro-3-chloromethylpyridine can form undesired adducts. Purification via column chromatography (silica gel, gradient elution) or recrystallization in ethanol removes these impurities .
  • Oxidation byproducts : Partial oxidation of the tetrahydropyridine ring may occur. Use of inert atmospheres (N2_2) and reducing agents (e.g., NaBH4_4) mitigates this issue .

Advanced Research Questions

Q. How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?

  • Docking studies : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to target proteins (e.g., bacterial enzymes or kinase receptors). For instance, triazole derivatives show high affinity for bacterial dihydrofolate reductase due to hydrogen bonding with active-site residues .
  • QSAR analysis : Quantitative Structure-Activity Relationship models correlate substituent effects (e.g., electron-withdrawing Cl or CF3_3 groups) with antibacterial or anticancer activity .

Q. What strategies resolve contradictory bioactivity data across studies involving this compound?

  • Standardized assays : Discrepancies in MIC (Minimum Inhibitory Concentration) values for antibacterial activity may arise from variations in bacterial strains or growth media. Adopt CLSI (Clinical and Laboratory Standards Institute) guidelines for consistency .
  • Metabolic stability testing : Use hepatic microsome assays to assess compound stability, as rapid metabolism in certain models (e.g., rat liver microsomes) can lead to false negatives .

Q. How can researchers optimize the regioselectivity of substitutions on the pyridopyrazine core?

  • Directing group strategies : Introduce temporary protecting groups (e.g., tert-butyl carbamate) to steer electrophilic substitution to specific positions. For example, tert-butyl groups at N5 enhance reactivity at C2/C3 positions .
  • Metal-catalyzed cross-coupling : Palladium-catalyzed Buchwald-Hartwig amination or Suzuki-Miyaura coupling enables selective functionalization of halogenated positions (e.g., 6-Cl substitution) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.